molecular formula C9H7NO3S B1397235 5-Formyl-2-methanesulfonylbenzonitrile CAS No. 1353878-08-6

5-Formyl-2-methanesulfonylbenzonitrile

Cat. No. B1397235
M. Wt: 209.22 g/mol
InChI Key: UQKVJFMEGXYHTR-UHFFFAOYSA-N
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Description

5-Formyl-2-methanesulfonylbenzonitrile is a chemical compound with the CAS Number: 1353878-08-6 . It has a molecular weight of 209.23 and its IUPAC name is 5-formyl-2-(methylsulfonyl)benzonitrile .


Molecular Structure Analysis

The InChI code for 5-Formyl-2-methanesulfonylbenzonitrile is 1S/C9H7NO3S/c1-14(12,13)9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Formyl-2-methanesulfonylbenzonitrile is a solid substance . It has a melting point range of 166 - 168 degrees Celsius .

Scientific Research Applications

Synthesis of Strong Formylating Reagents

5-Formyl-2-methanesulfonylbenzonitrile has been explored in the synthesis of strong formylating reagents. One study discussed the synthesis of N,N,N',N'-Tetraformylhydrazine and tris(diformylamino)methane (formyl-aalen), emphasizing the reaction involving methanesulfonyl chloride, which is a key component in these syntheses. The proposed mechanism highlights the relevance of methanesulfonyl chloride in forming these strong formylating agents (Kantlehner et al., 2014).

Free Radicals in Astrophysical Interest

The compound has also been implicated in studies related to the detection and investigation of free radicals, particularly in low-temperature gas-grain reactions of astrophysical interest. This includes the study of formyl and methyl free radicals, shedding light on the fundamental processes for the synthesis of organic molecules in interstellar cloud dust grains (Zhitnikov & Dmitriev, 2002).

Catalytic Oxidation of Methane

Research into the catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions has also referenced 5-Formyl-2-methanesulfonylbenzonitrile. This involves the oxidation of methane by air in an acetonitrile solution, showcasing the compound's role in facilitating these reactions (Nizova et al., 1997).

Methane Conversion to Formic Acid

Another significant application is in the conversion of methane to formic acid under mild conditions. This involves studying the turnover frequency for producing C1 liquid oxygenates, with the compound playing a role in facilitating these conversions (Zhu et al., 2021).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-formyl-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-14(12,13)9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKVJFMEGXYHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methanesulfonylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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